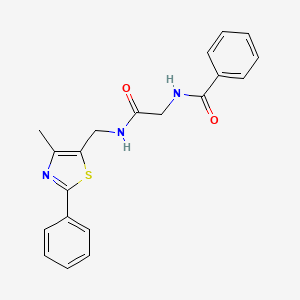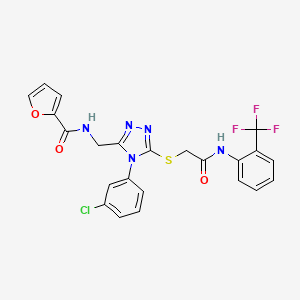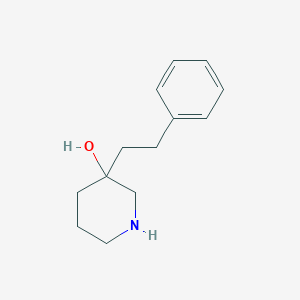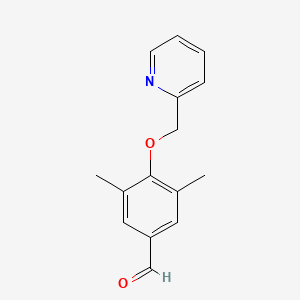![molecular formula C24H22N4O2 B2548894 N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide CAS No. 1226436-38-9](/img/structure/B2548894.png)
N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide is a complex organic compound that features a quinoline core substituted with an imidazole ring and a phenyloxane carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then functionalized with an imidazole ring through a nucleophilic substitution reaction. The phenyloxane carboxamide group is introduced in the final step through an amide coupling reaction using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability and reproducibility of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline core can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline and imidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the quinoline core can produce tetrahydroquinoline derivatives .
Aplicaciones Científicas De Investigación
N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, anticancer, or anti-inflammatory activities.
Materials Science: The compound can be incorporated into polymers or used as a ligand in coordination chemistry to develop new materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The imidazole and quinoline moieties can interact with metal ions, facilitating catalytic processes in materials science and catalysis .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R1-4-R2-benzamide derivatives: These compounds share a similar quinoline-imidazole core but differ in the substituents on the benzamide group.
Imidazole-containing quinoline derivatives: These compounds have variations in the substitution pattern on the quinoline and imidazole rings.
Uniqueness
N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide is unique due to the presence of the phenyloxane carboxamide group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature also provides additional sites for chemical modification, allowing for the development of derivatives with improved properties .
Propiedades
IUPAC Name |
N-(2-imidazol-1-ylquinolin-8-yl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c29-23(24(11-15-30-16-12-24)19-6-2-1-3-7-19)26-20-8-4-5-18-9-10-21(27-22(18)20)28-14-13-25-17-28/h1-10,13-14,17H,11-12,15-16H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTAGKSFCREKKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3N=C(C=C4)N5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2548812.png)

![6-Isopropyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2548817.png)


![2-[5-[3-Chloro-4-(trifluoromethyl)phenyl]furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole](/img/structure/B2548820.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2548822.png)


![{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 5-CHLORO-2-FLUOROBENZOATE](/img/structure/B2548829.png)



